Cesium iodate

Vue d'ensemble

Description

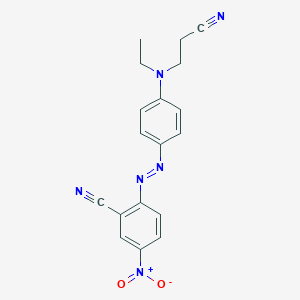

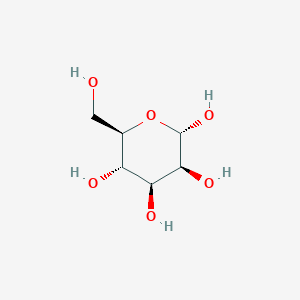

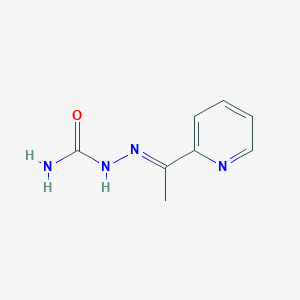

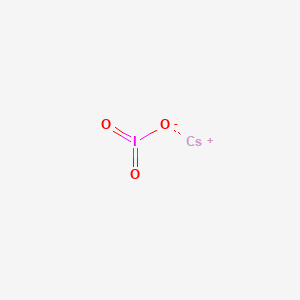

Cesium iodate (CsIO3) is a compound of cesium, iodine, and oxygen . It is a salt of iodic acid (HIO3) and cesium .

Synthesis Analysis

While there are no direct methods found for the synthesis of cesium iodate, there are studies on the use of cesium in various chemical reactions. For instance, Prussian blue (PB) is widely used for the selective removal of radioactive cesium ions (Cs+) from aqueous solutions . Magnetic porous biochar (MPBC) was formed by activating starch with FeCl3 through a one-step calcination method . This composite material (PB/MPBC) has a rich pore structure and maintains effective surface area, which can facilitate the penetration of Cs+ into the adsorbent .

Molecular Structure Analysis

The molecular structure of cesium iodate has been determined by powder X-ray diffraction techniques . It belongs to the monoclinic system with lattice parameters at 20℃: α=6.613 (?), b=6.613 (?), c= 4.676 (?), β=90°8’±8’ .

Chemical Reactions Analysis

Cesium iodate can participate in various chemical reactions. For instance, Prussian blue (PB) is widely used for the selective removal of radioactive cesium ions (Cs+) from aqueous solutions . The composite material (PB/MPBC) exhibits high selectivity and good adsorption capacity achieving a large removal capacity of 101.43 mg/g .

Physical And Chemical Properties Analysis

Cesium is a silvery white, soft, ductile metal with only one oxidation state (+1) . It is more reactive than lithium, sodium, or potassium and pronouncedly more reactive than rubidium . Cesium is a monovalent typical metal, with electronic structure 2, 8, 18, 18, 8, 1 .

Applications De Recherche Scientifique

Nuclear Reactor Safety : CsIO₃ plays a crucial role in understanding the chemistry of cesium and iodine, crucial for quantifying radioactive release in nuclear reactor accidents. Interaction studies of CsIO₃ with metallic fission products like molybdenum (Mo) and ruthenium (Ru) provide insights into the behavior of these elements in nuclear fuel under oxidizing conditions (Lemma et al., 2015).

Crystal Structure Analysis : Research on the crystal structure of cesium iodate has contributed to understanding its properties. Such studies are significant for various scientific and industrial applications, including optics and material science (Wang, 1985).

High-Energy Physics and Medical Imaging : CsIO₃ is an essential material in high-energy physics experiments and medical imaging, primarily due to its role in scintillators. Its electronic structure and optical properties under different conditions, like high pressure, are crucial for enhancing the detection efficiency of scintillation materials (Zhao et al., 2017).

Environmental Monitoring : CsIO₃ has been used to study the transport of radionuclides in the environment. For example, radioactive fallout Cs-137, a cesium isotope, is used as a tracer in soil erosion and sedimentation studies (Ritchie & Mchenry, 1990).

Material Science and Radiation Detection : Research on cesium iodide-based materials, including CsIO₃, has implications for radiation detection and sensor development. Studies on materials like CsI(Tl) crystals, used in radiation sensors, highlight the importance of cesium iodate in this field (Suzart et al., 2021).

Radioactive Waste Management : CsIO₃ is also significant in the field of radioactive waste management. The chemical behavior of cesium iodide, including cesium iodate, in the presence of various elements like boron under nuclear reactor conditions, has been studied to understand and manage nuclear waste effectively (Gouëllo et al., 2018).

Safety And Hazards

Orientations Futures

Research on cesium-based compounds is ongoing. For instance, caesium bismuth iodide-based perovskites have gained particular attention as light absorbers in perovskite solar cells due to the tunable/small band gaps, long carrier diffusion length/lifetime, and superb sunlight absorption coefficients . The future directions of CBI-based PSCs are proposed, aiming to provide important insights for the further development of CBI-based PSCs to realize sustainable, non-toxic, high-performance perovskite photovoltaics .

Propriétés

IUPAC Name |

cesium;iodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cs.HIO3/c;2-1(3)4/h;(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYJFOVYMWNAAG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]I(=O)=O.[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsIO3 | |

| Record name | caesium iodate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70928666 | |

| Record name | Caesium iodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.808 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cesium iodate | |

CAS RN |

13454-81-4 | |

| Record name | Iodic acid (HIO3), cesium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Caesium iodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cesium iodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.